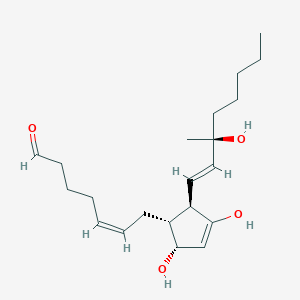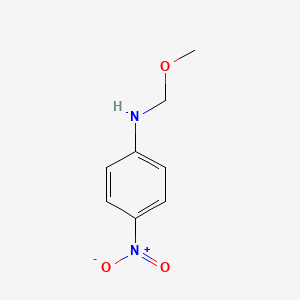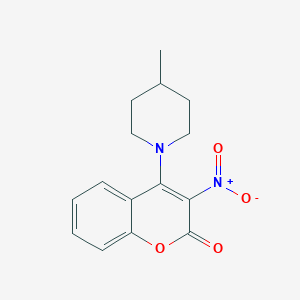
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperidin-1-yl group and a nitro group at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions.
Nitration: The chromen-2-one intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Substitution with 4-Methylpiperidine: The final step involves the substitution of the nitro-chromen-2-one intermediate with 4-methylpiperidine. This can be achieved through nucleophilic substitution reactions using appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water or acetone solvent.
Substitution: Various nucleophiles, ethanol or other suitable solvents, heating.
Major Products Formed
Reduction: Formation of 4-(4-methylpiperidin-1-yl)-3-amino-2H-chromen-2-one.
Oxidation: Formation of oxidized derivatives of the piperidine ring.
Substitution: Formation of substituted chromen-2-one derivatives with different functional groups.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Material Science: Chromen-2-one derivatives are used in the development of organic materials with specific optical and electronic properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: The nitro group and the piperidine ring play crucial roles in the compound’s activity, influencing its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
4-(4-methylpiperidin-1-yl)aniline: A related compound with a similar piperidine substitution but lacking the chromen-2-one core.
4,4′-Trimethylenedipiperidine: Another piperidine derivative with different substitution patterns and properties.
Uniqueness
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the 4-methylpiperidin-1-yl and nitro substituents. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
属性
CAS 编号 |
676522-77-3 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC 名称 |
4-(4-methylpiperidin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H16N2O4/c1-10-6-8-16(9-7-10)13-11-4-2-3-5-12(11)21-15(18)14(13)17(19)20/h2-5,10H,6-9H2,1H3 |
InChI 键 |
TVVZELBMSSTPPC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

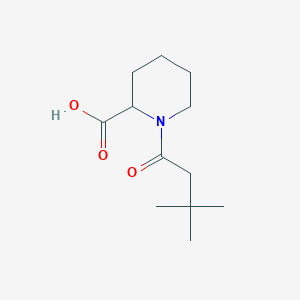
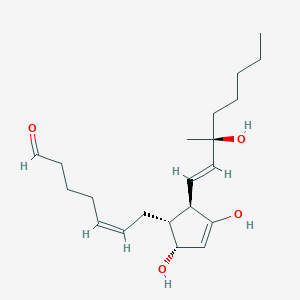
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
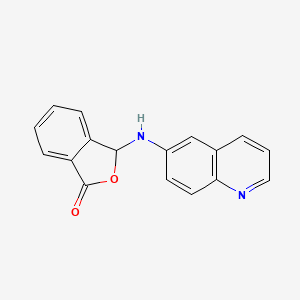
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
